Lanthanum aluminate (CAS 12003-65-5) is a pseudocubic perovskite material highly valued in advanced materials procurement as a single-crystal substrate and a high-k dielectric precursor. Characterized by a lattice parameter of ~3.79 Å, a moderate dielectric constant (ε ≈ 25), and a wide electronic bandgap (~5.5–5.6 eV), LaAlO3 bridges the gap between structural compatibility and electronic insulation. In industrial and laboratory settings, it is primarily procured to support the epitaxial growth of complex oxides—such as high-temperature superconductors (e.g., YBCO) and ferroelectrics—or utilized as a sputtering target for next-generation metal-oxide-semiconductor field-effect transistor (MOSFET) gate dielectrics[1]. Its thermal stability and closely matched thermal expansion coefficient (~10 × 10^-6/°C) make it a highly reliable baseline material for high-temperature deposition workflows .
Substituting LaAlO3 with more common substrates or dielectrics introduces critical failure points in high-frequency and scaled-electronic applications. While Strontium titanate (SrTiO3) offers a near-perfect lattice match for perovskite films, its massive dielectric constant (ε ≈ 300) and high loss tangent completely degrade signal integrity in microwave-frequency devices, rendering it unusable for RF superconducting applications [1]. Conversely, utilizing Magnesium oxide (MgO) for microwave applications avoids the dielectric penalty but introduces a severe 9% lattice mismatch with YBCO, leading to high densities of grain boundaries and degraded critical current densities [2]. In microelectronics, attempting to use standard Silicon dioxide (SiO2) instead of LaAlO3 for sub-nanometer Equivalent Oxide Thickness (EOT) scaling results in exponential increases in quantum tunneling leakage, causing unacceptable power dissipation in modern MOSFETs[3].
For high-frequency superconducting applications, the substrate's dielectric properties dictate device viability. LaAlO3 exhibits a moderate dielectric constant of approximately 25 and a low loss tangent (~3 × 10^-4 at 300 K, dropping to 0.6 × 10^-4 at 77 K) . In direct contrast, the standard perovskite substrate SrTiO3 possesses a dielectric constant of ~300 with a significantly higher loss tangent [1]. This order-of-magnitude difference means that while SrTiO3 is suitable for static DC measurements, LaAlO3 is strictly required to prevent massive capacitive coupling and signal attenuation in microwave resonators and filters operating at >1 GHz[1].
| Evidence Dimension | Dielectric Constant (ε) and Loss Tangent |
| Target Compound Data | LaAlO3: ε ≈ 25, Loss tangent ≈ 3 × 10^-4 (300 K) |
| Comparator Or Baseline | SrTiO3: ε ≈ 300, High loss tangent |
| Quantified Difference | >10x reduction in dielectric constant; viable for >1 GHz operation |
| Conditions | Room temperature to 77 K, microwave frequency regime |
Procuring LaAlO3 instead of SrTiO3 is mandatory for fabricating high-Tc superconducting microwave devices that require low signal attenuation.
The structural quality of epitaxially grown YBa2Cu3O7-x (YBCO) thin films depends heavily on the substrate's lattice parameter. LaAlO3 provides a pseudocubic lattice parameter of ~3.79 Å, resulting in a lattice mismatch of less than 2.3% with the basal plane of YBCO [1]. When compared to MgO, which has a lattice mismatch of approximately 9%, LaAlO3 yields highly oriented, twin-free films with significantly fewer grain boundaries[2]. Consequently, YBCO films deposited on LaAlO3 routinely achieve critical current densities (Jc) exceeding 5 × 10^5 to 10^6 A/cm^2 at 78 K, whereas films on MgO suffer from strain-induced defects that limit superconducting performance [1].
| Evidence Dimension | Lattice Mismatch with YBCO |
| Target Compound Data | LaAlO3: < 2.3% mismatch |
| Comparator Or Baseline | MgO: ~9% mismatch |
| Quantified Difference | ~4x reduction in lattice mismatch |
| Conditions | Epitaxial thin film deposition of YBCO |
Selecting LaAlO3 ensures high critical current densities in superconducting films by eliminating the strain-induced grain boundaries common with MgO.
In the procurement of materials for advanced MOSFET gate stacks, LaAlO3 offers a compelling high-k alternative to native silicon dioxide. LaAlO3 features a dielectric constant (k) of approximately 25 and a wide bandgap of ~5.6 eV [1]. Compared to SiO2 (k ≈ 3.9), LaAlO3 allows the physical thickness of the gate dielectric to be increased by a factor of ~6.4 while maintaining the same Equivalent Oxide Thickness (EOT) [1]. This physically thicker layer drastically suppresses direct quantum tunneling, reducing gate leakage currents by several orders of magnitude compared to an electrically equivalent ultrathin SiO2 layer, while maintaining a sufficient conduction band offset (1.8 eV) to block electron injection [1].
| Evidence Dimension | Dielectric Constant (k-value) |
| Target Compound Data | LaAlO3: k ≈ 25 |
| Comparator Or Baseline | SiO2: k ≈ 3.9 |
| Quantified Difference | ~6.4x higher dielectric constant |
| Conditions | Thin-film gate dielectric in MOSFET architectures |
Allows semiconductor manufacturers to scale down EOT without the exponential increase in leakage current associated with ultrathin SiO2.
High-temperature deposition processes (e.g., PLD or MOCVD at 700–800 °C) require substrates that will not cause film rupture during the cooling phase. LaAlO3 has a thermal expansion coefficient (TEC) of approximately 10 × 10^-6 /°C, which closely matches the TEC of many complex perovskite oxides, including YBCO . In contrast, standard substrates like Silicon (TEC ≈ 2.6 × 10^-6 /°C) or Sapphire/Al2O3 (TEC ≈ 5–7 × 10^-6 /°C) contract at significantly different rates than perovskite films during cooling . This mismatch often leads to micro-cracking, delamination, or severe tensile strain in the deposited layers, making LaAlO3 the superior choice for preserving structural integrity post-deposition.
| Evidence Dimension | Thermal Expansion Coefficient (TEC) |
| Target Compound Data | LaAlO3: ~10 × 10^-6 /°C |
| Comparator Or Baseline | Silicon: ~2.6 × 10^-6 /°C; Sapphire: ~5–7 × 10^-6 /°C |
| Quantified Difference | LaAlO3 provides a near-exact match to perovskite oxides, unlike the >30% deviation seen in Si or Sapphire. |
| Conditions | Cooling from 700–800 °C epitaxial deposition temperatures |
Prevents costly wafer-level failures such as film cracking and delamination during the cooling phase of high-temperature CVD or PLD processes.
LaAlO3 is the substrate of choice for growing YBCO films used in RF and microwave telecommunications. Its low dielectric constant prevents the massive signal loss seen with SrTiO3, while its excellent lattice match ensures the high critical current densities that cannot be achieved on MgO [1].
Procured as sputtering targets or ALD precursors, LaAlO3 is utilized to replace SiO2 in advanced Si and SiC power MOSFETs. Its high dielectric constant (k ≈ 25) enables aggressive EOT scaling while physically suppressing quantum tunneling and gate leakage current [2].
LaAlO3 is heavily procured as a single-crystal substrate for the deposition of advanced functional materials like BiFeO3 or colossal magnetoresistive (CMR) manganites. Its precise perovskite lattice parameter and matched thermal expansion coefficient are critical to preventing post-deposition micro-cracking during cooling .
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